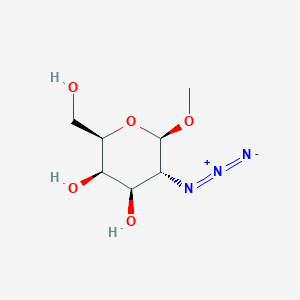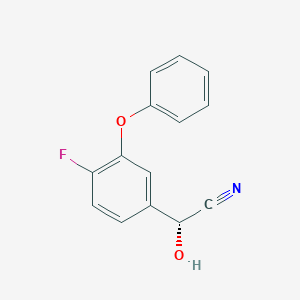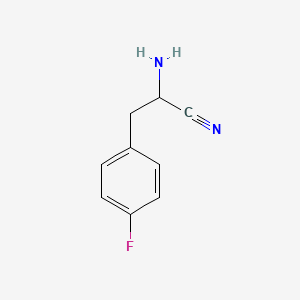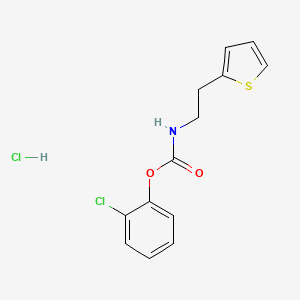
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride is a chemical compound that features a chlorophenyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride typically involves the reaction of 2-chlorophenyl isocyanate with 2-thiophen-2-ylethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group and thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate
- (2-chlorophenyl) N-(2-thiophen-2-ylethyl)urea
- (2-chlorophenyl) N-(2-thiophen-2-ylethyl)amide
Uniqueness
What sets (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride apart from similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. Additionally, the specific arrangement of the chlorophenyl and thiophene groups may confer unique binding properties and reactivity.
Propriétés
Formule moléculaire |
C13H13Cl2NO2S |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H12ClNO2S.ClH/c14-11-5-1-2-6-12(11)17-13(16)15-8-7-10-4-3-9-18-10;/h1-6,9H,7-8H2,(H,15,16);1H |
Clé InChI |
AZOPKAYCBJKTRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(=O)NCCC2=CC=CS2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



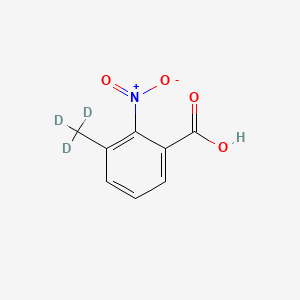
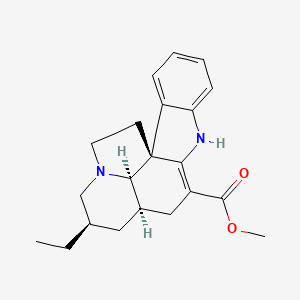
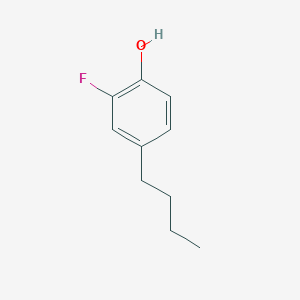
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
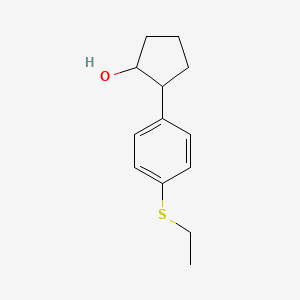
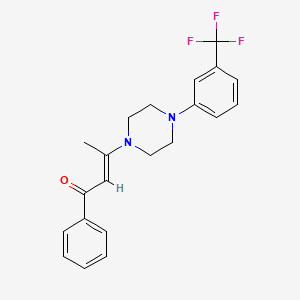
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)


